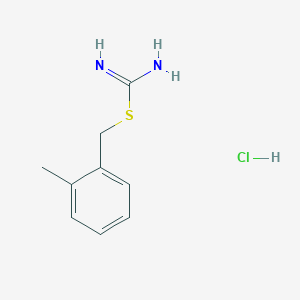

2-(2-Methyl-benzyl)-isothiourea

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-methylphenyl)methyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S.ClH/c1-7-4-2-3-5-8(7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDJRGZBAITSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

The synthesis of isothiourea derivatives can be achieved through various methods. A common approach involves the C-S bond formation through the reaction of a suitable thiol with a cyanamide (B42294) or by the alkylation of thiourea (B124793). wikipedia.orgorganic-chemistry.org For 2-(2-Methyl-benzyl)-isothiourea, a plausible synthetic route would be the reaction of thiourea with 2-methylbenzyl halide.

Modern synthetic strategies for isothioureas also include multi-component reactions and copper-catalyzed S-arylation of arylthioureas, offering efficient and versatile pathways to these compounds. organic-chemistry.org

| Spectroscopic Technique | Observed Data |

| ¹H NMR | Data not available in the search results. |

| ¹³C NMR | Data not available in the search results. |

| IR Spectroscopy | Data not available in the search results. |

| Mass Spectrometry | Data not available in the search results. |

Mechanistic Elucidation of Isothiourea Catalyzed Transformations

Experimental Mechanistic Studies

Experimental studies form the bedrock of mechanistic understanding, providing tangible data on reaction rates, intermediate species, and the reversibility of catalytic steps.

Kinetic analysis is a fundamental tool for dissecting reaction mechanisms. sc.edu By monitoring the concentration of reactants, products, and intermediates over time, a detailed reaction profile can be constructed. This approach, often termed Reaction Progress Kinetic Analysis (RPKA), provides insights into the rate law of the reaction, catalyst behavior, and potential deactivation pathways. wikipedia.org

In a typical isothiourea-catalyzed reaction, such as an acylative kinetic resolution, the rate of product formation is monitored under synthetically relevant conditions. wikipedia.orgnih.gov The data generated can reveal the order of the reaction with respect to the substrate, acylating agent, and the catalyst itself. For instance, a non-linear dependence on catalyst concentration might suggest the formation of inactive catalyst aggregates or off-cycle species. wikipedia.org

Kinetic Isotope Effect (KIE): The Kinetic Isotope Effect is a powerful technique used to probe the nature of bond-breaking and bond-forming events in the rate-determining step of a reaction. squarespace.com It involves replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. A significant KIE (kH/kD > 1) indicates that the C-H bond is being cleaved in or before the turnover-limiting step. Conversely, an inverse KIE (kH/kD < 1) can suggest a change in hybridization at the labeled position. squarespace.com While specific KIE studies on 2-(2-Methyl-benzyl)-isothiourea are not extensively documented, this method is a standard for investigating related catalytic cycles.

| Experiment | [Substrate] (M) | [Catalyst] (mol%) | Initial Rate (M/s) | Reaction Order |

|---|---|---|---|---|

| 1 | 0.1 | 1 | 1.2 x 10⁻⁵ | 1st order in Substrate |

| 2 | 0.2 | 1 | 2.4 x 10⁻⁵ | |

| 3 | 0.1 | 2 | 2.5 x 10⁻⁵ | 1st order in Catalyst |

| 4 | 0.1 | 4 | 5.0 x 10⁻⁵ |

This table illustrates how reaction orders are determined by systematically varying reactant concentrations.

Isotopic labeling is an indispensable technique for tracing the path of atoms through a reaction sequence, thereby providing direct evidence for proposed intermediates. numberanalytics.comwikipedia.org In the context of isothiourea catalysis, stable isotopes like ¹³C, ¹⁵N, or ¹⁸O can be incorporated into a reactant or the catalyst. numberanalytics.comtaylorandfrancis.com The location of these labels in the products or intermediates, detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, can confirm or refute a mechanistic hypothesis. wikipedia.org

For example, to verify the formation of a key acylammonium intermediate, one could use an anhydride (B1165640) labeled with ¹⁸O in the carbonyl group. If the ¹⁸O label is subsequently found in the ester product and not in the regenerated catalyst or the carboxylate byproduct, it provides strong evidence for the proposed pathway of nucleophilic attack by the isothiourea on the anhydride. numberanalytics.comchemcatbio.org

Crossover experiments are designed to determine whether a reaction is intramolecular (occurring within a single molecular complex) or intermolecular (involving the exchange of components between different molecules). wikipedia.orgslideshare.net This distinction is crucial for understanding the reversibility of steps in a catalytic cycle. wikipedia.org

In a typical setup for an isothiourea-catalyzed reaction, two similar but distinguishable substrates are allowed to react simultaneously. For instance, in an asymmetric acylation, one might use a mixture of an unlabeled anhydride and a deuterium-labeled version of the same anhydride. If the reaction proceeds through a reversible formation of the acylammonium intermediate, one would expect to observe "crossover" products, where the acyl group from one anhydride has been transferred to the alcohol that was initially associated with the other. The absence of such crossover products would suggest that the formation of the acylammonium intermediate and subsequent acylation are irreversible. frontiersin.orgnumberanalytics.com

Studying a reaction as it happens provides the most accurate picture of its dynamics. aspbs.com In-situ spectroscopic techniques allow for real-time monitoring of changes in the concentrations of various species throughout the catalytic process. numberanalytics.comyoutube.com

ReactIR (In-situ Infrared Spectroscopy): This technique is particularly powerful for tracking changes in functional groups. sc.eduyoutube.com For example, the carbonyl stretching frequencies (νCO) of an anhydride reactant, the acylammonium intermediate, and the ester product are all distinct. By monitoring the IR spectrum of the reaction mixture over time, one can observe the disappearance of the reactant signal and the concurrent appearance of the intermediate and product signals, providing a detailed kinetic profile. youtube.comrsc.org

NMR Spectroscopy: In-situ NMR can also be used to follow reaction progress, providing detailed structural information about all species present in the solution, including short-lived intermediates that might be difficult to isolate. wikipedia.org

Identification of Catalyst Resting States and Turnover-Rate Limiting Steps

The resting state can often be identified through in-situ spectroscopic methods. wikipedia.org For example, if in-situ NMR or IR shows that the majority of the catalyst exists as the free isothiourea base during the reaction, then the initial activation step (e.g., reaction with the anhydride) is likely the turnover-limiting step. Conversely, if a catalyst-substrate adduct is the dominant species, then a subsequent transformation or product release is likely rate-limiting. wikipedia.orgsquarespace.com The turnover frequency (TOF), defined as the number of substrate molecules converted per catalyst molecule per unit of time, is directly governed by the energy barrier of this limiting step. umb.eduwikipedia.org

Role of Non-Covalent Interactions in Catalysis

While covalent bond formation and breakage are central to catalysis, non-covalent interactions are the primary drivers of stereoselectivity in asymmetric organocatalysis. acs.orgresearchgate.net In transformations catalyzed by chiral isothioureas like this compound, subtle forces dictate how the substrate approaches the catalyst, thereby determining the configuration of the product. nih.gov

These interactions, including hydrogen bonding, π-π stacking, and CH-π interactions, stabilize the transition state leading to one enantiomer over the diastereomeric transition state that leads to the other. acs.orgnih.gov For instance, the aryl group on the catalyst (the '2-methylbenzyl' group in this case) can engage in π-π stacking or CH-π interactions with a substituent on the substrate within the acylammonium intermediate. ethz.ch Computational studies and the synthesis of modified catalysts, where these interacting groups are altered, have been instrumental in mapping these stereodetermining interactions. nih.govresearchgate.net The balance of these weak but cumulative forces is ultimately responsible for the high levels of enantioselectivity achieved in many isothiourea-catalyzed reactions. researchgate.net

Hydrogen Bonding Interactions

Hydrogen bonding is a fundamental activation mode employed by isothiourea catalysts. nih.gov The isothiourea moiety possesses N-H protons that can function as potent hydrogen-bond donors. nih.govresearchgate.net In the context of transformations involving this compound, these N-H groups play a crucial role in activating electrophilic substrates. For instance, in reactions with carbonyl-containing compounds, the isothiourea catalyst can form hydrogen bonds with the carbonyl oxygen. nih.gov This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. nih.gov

Studies on various thiourea (B124793) and isothiourea systems have demonstrated that this hydrogen-bonding activation is often a key initial step in the catalytic cycle. nih.govu-tokyo.ac.jp The ability of the catalyst to pre-organize and activate the substrate through a network of hydrogen bonds can significantly lower the activation energy of the subsequent bond-forming steps. nih.gov The presence of the benzyl (B1604629) group in this compound can also influence the acidity and orientation of the N-H donors, subtly modulating the strength and geometry of these crucial hydrogen bonding interactions. researchgate.net

| Interaction Type | Role in Catalysis | Relevant Substrate Moiety |

| N-H···O=C | Electrophile Activation | Carbonyls (e.g., esters, anhydrides) |

| N-H···O-N | Transition State Stabilization | Nitro groups |

| N-H···N≡C | Electrophile Activation | Cyanides |

Chalcogen Bonding (e.g., 1,5-S•••O Interactions)

Beyond classical hydrogen bonding, chalcogen bonding has emerged as a critical non-covalent interaction governing the reactivity and selectivity of isothiourea catalysts. rsc.orgresearchgate.net A chalcogen bond is an attractive interaction between an electrophilic region on a covalently bonded chalcogen atom (like the sulfur in isothiourea) and a nucleophilic region, such as a lone pair on an oxygen atom. rsc.org

In reactions catalyzed by this compound, particularly those involving acyl-group transfer, a highly influential 1,5-S•••O interaction is established in the key acyl-isothiouronium intermediate. After the isothiourea catalyst nucleophilically attacks an acyl donor (e.g., an anhydride or an activated ester), it forms a covalent intermediate. Within this intermediate, the sulfur atom of the isothiourea and the oxygen atom of the newly attached acyl group become positioned to engage in a stabilizing chalcogen bond. rsc.orgcore.ac.uk

This 1,5-S•••O interaction effectively locks the conformation of the acyl-isothiouronium species, forcing the carbonyl oxygen into a syn-conformation relative to the sulfur atom and creating a stable five-membered ring-like structure. rsc.orgrsc.org This "conformational lock" is paramount, as it rigidly defines the three-dimensional space around the reactive site, which is a prerequisite for high stereoselectivity in subsequent transformations. rsc.org Density Functional Theory (DFT) calculations have quantified the energy of these interactions, confirming they are substantial enough to dictate the conformational preferences of the reactive intermediates. rsc.org

π-Interactions (e.g., CH···π Interactions)

The 2-methylbenzyl substituent on the isothiourea catalyst is not merely a passive steric group; its aromatic ring is a key participant in stabilizing interactions that influence stereocontrol. nih.gov Two primary types of π-interactions are relevant: cation-π and CH-π interactions.

Cation-π interactions are particularly significant in reactions that proceed through cationic intermediates or transition states. nih.govnih.gov The electron-rich π-system of the catalyst's benzyl group can form a stabilizing interaction with a cationic center in the substrate or a cationic reaction intermediate. nih.gov This interaction, analogous to those observed in enzyme active sites, can preferentially stabilize the transition state leading to one enantiomer over the other, and is considered a principal determinant of enantioselectivity in certain transformations. nih.govnih.gov

Stereochemical Models and Origin of Stereoselectivity

The origin of stereoselectivity in reactions catalyzed by this compound can be rationalized by a stereochemical model that integrates the non-covalent interactions discussed previously. rsc.orgresearchgate.net The currently accepted model for many transformations, such as Michael additions or cycloadditions, relies on the specific conformation of the acyl-isothiouronium intermediate.

The catalytic cycle typically begins with the nucleophilic attack of the isothiourea on an electrophilic partner, such as an α,β-unsaturated aryl ester, to form a covalent acyl-isothiouronium intermediate. rsc.org The key to stereocontrol is established at this stage:

Conformational Locking : The intermediate immediately adopts a rigid s-cis conformation due to the powerful 1,5-S•••O chalcogen bond. This interaction creates a planar, five-membered ring-like arrangement. rsc.orgrsc.org

Steric Shielding : The 2-methylbenzyl group is forced into a pseudo-axial position relative to the newly formed ring structure. In this orientation, the bulky aromatic group effectively shields one of the two faces (e.g., the Re-face) of the reactive enolate or Michael acceptor. rsc.org

Directed Nucleophilic Attack : With one face blocked, an incoming nucleophile is directed to attack the exposed face (e.g., the Si-face) of the intermediate. This facial bias is the direct cause of the observed enantioselectivity. rsc.org

| Factor | Description | Contribution to Stereoselectivity |

| Acyl-isothiouronium Intermediate | Covalent adduct between catalyst and substrate. | The central reactive species where stereochemistry is determined. |

| 1,5-S•••O Chalcogen Bond | Non-covalent bond between the catalyst's sulfur and the substrate's acyl oxygen. rsc.orgrsc.org | Induces a rigid s-cis conformation, acting as a "conformational lock". rsc.org |

| 2-Methylbenzyl Group | Aromatic substituent on the catalyst. | Acts as a stereodirecting group, shielding one face of the reactive intermediate from attack. rsc.org |

| Facial Bias | Preferential accessibility of one face of the reactive intermediate over the other. | Directly leads to the formation of one enantiomer in excess. rsc.org |

Computational and Theoretical Investigations of 2 2 Methyl Benzyl Isothiourea and Its Reaction Pathways

Density Functional Theory (DFT) Studies of Isothiourea Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study reactions catalyzed by isothiourea derivatives, providing detailed insights into their reactivity and catalytic cycles. Although specific studies focusing exclusively on 2-(2-methyl-benzyl)-isothiourea are not prevalent in the literature, extensive research on analogous isothiourea catalysts, such as HyperBTM and other bifunctional variants, allows for a comprehensive understanding of the principles governing its reactivity.

Elucidation of Reaction Mechanisms and Energy Profiles

DFT calculations are instrumental in mapping the entire reaction pathway for isothiourea-catalyzed transformations, such as Michael additions, cycloadditions, and acylations. A general mechanistic framework that has emerged from these studies involves several key steps. The reaction typically initiates with the activation of a substrate by the isothiourea catalyst. For example, in the case of an α,β-unsaturated ester, the catalyst performs a nucleophilic attack to form a chiral isothiouronium intermediate. acs.org

Subsequent steps involve the key bond-forming event, which is often the rate-determining and stereodetermining step. For instance, in a Michael addition, a nucleophile adds to the activated substrate. acs.orgrsc.orgnih.gov The final stage involves the release of the product and regeneration of the catalyst, completing the catalytic cycle.

Computational chemists use DFT to calculate the Gibbs free energy of all reactants, intermediates, transition states, and products along the reaction coordinate. This generates a detailed energy profile that reveals the feasibility of a proposed mechanism and identifies the rate-limiting step—the highest energy barrier in the profile. For example, in an isothiourea-catalyzed Michael addition of malonates to α,β-unsaturated esters, DFT studies have indicated that the initial N-acylation of the catalyst can be the rate-limiting step, with a calculated free energy barrier (ΔG‡). acs.org In other systems, such as the Michael addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a bifunctional thiourea (B124793), DFT calculations combined with kinetic isotope effects have confirmed that the carbon-carbon bond formation is the rate-determining step. rsc.orgrsc.org

Table 1: Illustrative Energy Profile Data for a Generic Isothiourea-Catalyzed Reaction This table presents hypothetical data to illustrate the type of information obtained from DFT calculations on reaction energy profiles.

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants + Catalyst | 0.0 |

| 2 | Acyl-Isothiouronium Intermediate | +5.2 |

| 3 | Transition State (C-C Bond Formation) | +21.5 |

| 4 | Product-Catalyst Complex | -8.7 |

| 5 | Products + Catalyst | -12.3 |

Transition State Characterization and Analysis

The transition state (TS) is a fleeting, high-energy configuration along the reaction coordinate that dictates the rate and stereochemical outcome of a reaction. Locating and characterizing these structures is a primary goal of computational studies. A transition state is identified on the potential energy surface as a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Computationally, this is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the atomic motion along the reaction path (e.g., the formation or breaking of a bond).

DFT calculations provide detailed geometric information about the transition state, including the lengths of forming and breaking bonds and critical bond angles. For example, in the transition state for a Michael addition, analysis can reveal the precise distance between the nucleophilic carbon and the electrophilic β-carbon of the activated substrate. rsc.org This structural information is crucial for understanding how the catalyst and substrates interact to facilitate the reaction.

Prediction of Stereoselectivity (Enantiomeric and Diastereomeric)

Isothiourea catalysts, particularly chiral variants, are renowned for their ability to induce high levels of stereoselectivity. DFT calculations are a cornerstone for predicting and rationalizing the enantiomeric and diastereomeric outcomes of these reactions. nih.govrsc.orgnih.gov The origin of stereoselectivity lies in the difference in the activation energies of the transition states leading to the different stereoisomers.

To predict the stereochemical outcome, researchers model the various possible transition state structures (e.g., those leading to the R and S enantiomers). The transition state with the lower calculated free energy will be the one that is preferentially formed, leading to the major product isomer. The predicted enantiomeric ratio (er) or diastereomeric ratio (dr) can be calculated from the difference in the free energies of the competing transition states (ΔΔG‡) using the Eyring equation. A difference of just 1.8 kcal/mol in ΔΔG‡ at room temperature corresponds to an enantiomeric ratio of approximately 96:4.

Computational studies on isothiourea-catalyzed reactions have successfully rationalized high stereoselectivities by identifying key stabilizing or destabilizing interactions in the favored transition state. acs.org For instance, in a Michael addition, the favored transition state might be stabilized by specific non-covalent interactions, such as hydrogen bonds or CH-π interactions, between the catalyst's chiral scaffold and the substrate, which are absent or repulsive in the disfavored transition state. acs.orgnih.gov DFT calculations have shown that for malonate addition to an α,β-unsaturated ester catalyzed by HyperBTM, the anti-addition pathway is favored over the syn-addition pathway by a significant energy difference (ΔΔG‡ = 17.5 kJ mol⁻¹), explaining the experimentally observed high enantioselectivity. acs.org

Analysis of Catalyst Efficiency and Role

Global reaction index (GRI) analysis, a tool derived from conceptual DFT, can quantify the catalyst's role. It has been used to show that the main function of an isothiourea catalyst in certain reactions is to increase the nucleophilicity of a co-reactant, thereby promoting the reaction. researchgate.net

Furthermore, the "energy span model" can be used to computationally estimate the turnover frequency (TOF) of a catalytic cycle, providing a measure of catalyst efficiency. beilstein-journals.org This model defines the energy span as the difference in free energy between the rate-determining transition state and the lowest-energy intermediate. A smaller energy span indicates a more efficient catalyst. This allows for the in silico screening of different catalyst derivatives to identify more efficient candidates.

Quantum Chemical Calculations for Molecular Interactions

Beyond the covalent changes of bond formation and breakage, subtle non-covalent interactions within the transition state assembly are often the key to high catalyst performance and stereoselectivity. Quantum chemical calculations are essential for identifying and quantifying these weak interactions.

Intramolecular Interactions (e.g., CH···N, CH···π)

In the compact environment of a transition state, weak intramolecular interactions play a critical role in its stabilization and geometry. For catalysts containing aromatic rings, such as the benzyl (B1604629) group in this compound, CH···π interactions are particularly important. nih.gov These occur when a C-H bond points towards the face of a π-system (the aromatic ring). While individually weak, these interactions can collectively contribute significantly to the stability of a specific conformation or transition state.

DFT calculations, often coupled with analysis tools like Non-Covalent Interaction (NCI) plots, Atoms-in-Molecules (AIM), or Independent Gradient Model based on Hirshfeld partition (IGMH), can visualize and characterize these interactions. researchgate.net NCI plots, for instance, generate 3D maps that highlight regions of weak attractive (like hydrogen bonds, CH···π) and repulsive (steric clash) interactions.

In studies of bifunctional thiourea catalysts, DFT analysis has revealed that the favored transition states are often stabilized by a network of hydrogen bonds, including conventional N-H···O bonds and non-conventional C-H···O and CH···π interactions. rsc.orgacs.org These interactions precisely orient the reactants within the catalyst's chiral pocket, leading to facial-selective attack and high enantioselectivity. The 2-methyl group on the benzyl substituent of the title compound could play a crucial role in directing these interactions through steric influence, a hypothesis that could be rigorously tested through such computational analyses.

Intermolecular Interactions and Crystal Packing Stabilization

The crystal structure and stability of this compound, like other thiourea derivatives, are significantly influenced by a network of intermolecular interactions. nih.gov The primary forces governing the crystal packing are hydrogen bonds, which are a defining feature of thiourea-based compounds. rsc.org The isothiourea moiety contains N-H groups that act as hydrogen-bond donors and a sulfur atom that can act as a hydrogen-bond acceptor. nih.gov

X-ray crystallography studies have confirmed that this compound has a strong capacity for forming hydrogen-bonding networks, which plays a crucial role in its supramolecular chemistry. In the solid state, substituted thioureas typically engage in intermolecular N-H⋯S hydrogen bonding. nih.govnih.gov These interactions often lead to the formation of well-defined structural motifs, such as dimers or chains. psu.edu For instance, many N,N'-disubstituted thioureas form hydrogen-bonded dimers, which then further associate into layered networks through additional hydrogen bonds involving the sulfur atoms. psu.edu

| Interaction Type | Participating Groups | Role in Crystal Structure |

| Hydrogen Bonding | N-H (donor) and S (acceptor) | Primary force driving the formation of dimers and layered networks, ensuring crystal stability. nih.govpsu.edu |

| Van der Waals Forces | Methyl and benzyl groups | Contribute to overall packing efficiency and stabilization of the crystal lattice. |

| C-H⋯π Interactions | C-H bonds and the aromatic ring | Potential for additional stabilization of the packing arrangement. |

In Silico Studies of Isothiourea Derivatives in Complex Chemical Systems

In silico methodologies, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the behavior of isothiourea derivatives within complex biological systems. tandfonline.comnih.gov These computational studies provide critical insights into structure-activity relationships, binding modes, and the potential therapeutic applications of this class of compounds. tandfonline.comacs.org

Research has employed these techniques to explore isothiourea derivatives as inhibitors for various enzymes implicated in disease. For example, in the context of Alzheimer's disease, docking simulations were used to evaluate benzothiazole-isothiourea derivatives as inhibitors of acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation. nih.gov These studies successfully predicted binding affinities (ΔG) and identified key interactions within the active sites of these biological targets. nih.gov

Similarly, in silico approaches have been used to design and evaluate isothiourea derivatives as potential anticancer agents. Fragment-based QSAR and molecular dynamics simulations have been applied to investigate thiourea derivatives as VEGFR-2 inhibitors, revealing the importance of the thiourea moiety for binding stability at the enzyme's active site. tandfonline.com In other studies, docking simulations helped identify stable interactions between urea/thiourea derivatives and the active site of histone deacetylase (HDAC), a key target in cancer therapy. nih.gov These computational models are often complemented by ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to assess the drug-likeness of the designed compounds. researchgate.net

The following table summarizes findings from various in silico studies on isothiourea derivatives, highlighting their diverse applications in complex systems.

| Study Focus | Isothiourea Derivative Type | Computational Method(s) | Key Findings | Reference(s) |

| Alzheimer's Disease | Benzothiazole-isothiourea derivatives | Molecular Docking, ADMET Prediction | Identified derivatives with favorable binding energies for AChE and Aβ targets; predicted pharmacokinetic properties. nih.gov | nih.gov |

| Cancer (VEGFR-2) | Thiourea-based derivatives | Fragment-based QSAR, Molecular Docking, MD Simulation | Elucidated key structural features for VEGFR-2 inhibition and explored the binding stability of the thiourea moiety. tandfonline.com | tandfonline.com |

| Cancer (HDAC) | Urea/Thiourea derivatives of Lenalidomide | Molecular Docking, MD Simulation | Confirmed stable interactions with key residues in the HDAC1 active site, explaining inhibitory activity. nih.gov | nih.gov |

| Urease Inhibition | Arylthioureas | Molecular Modeling | Provided insights into structure-activity relationships and potential binding interactions with the urease enzyme. acs.org | acs.org |

| Anticoagulation (Factor Xa) | Isosteviol-based thiourea derivatives | MD Simulation | Demonstrated the formation of stable complexes with Factor Xa, indicating potential for anticoagulation therapy. nih.gov | nih.gov |

Advanced Spectroscopic Characterization and Structural Analysis in Isothiourea Research

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 2-(2-Methyl-benzyl)-isothiourea would exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: The -NH₂ groups of the isothiourea moiety will show stretching vibrations in the region of 3100-3500 cm⁻¹. The presence of two bands in this region (symmetric and asymmetric stretching) is characteristic of a primary amine.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene (B1212753) and methyl groups appears just below 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond of the isothiourea group gives rise to a strong absorption band in the region of 1600-1680 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N single bonds are expected in the 1250-1350 cm⁻¹ range.

C-S Stretching: The C-S stretching vibration is generally weak and appears in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for S-Benzylisothiourea Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| -NH₂ | N-H Stretching | 3100 - 3500 |

| Aromatic C-H | C-H Stretching | > 3000 |

| Aliphatic C-H | C-H Stretching | < 3000 |

| C=N (Isothiourea) | C=N Stretching | 1600 - 1680 |

| Aromatic C=C | C=C Stretching | 1450 - 1600 |

| C-N | C-N Stretching | 1250 - 1350 |

| C-S | C-S Stretching | 600 - 800 |

Note: These are general ranges and the exact peak positions for this compound may vary.

Investigation of Hydrogen Bonding

Hydrogen bonding plays a critical role in the supramolecular chemistry of isothiourea derivatives, influencing their crystal packing, solubility, and interactions with biological targets. In this compound, the isothiourea moiety provides both hydrogen bond donors (the -NH2 groups) and acceptors (the imine nitrogen and sulfur atoms). The adaptability of the compound to form these networks has been confirmed through crystallographic studies.

The hydrogen bonding patterns in related isothiourea structures often involve the formation of specific motifs. For instance, intramolecular hydrogen bonds, such as an N-H···N interaction, can lead to the formation of stable, planar six-membered rings, often designated as an S(6) motif. nih.gov Intermolecularly, these compounds can form dimeric structures or extended chains and ribbons. nih.govresearchgate.net Common intermolecular motifs include centrosymmetric rings formed by pairs of N-H···N or N-H···S hydrogen bonds, leading to patterns described by graph-set notation such as R²₂(8) or R²₂(6). nih.gov The specific arrangement in the crystal lattice of this compound would depend on the interplay between these potential hydrogen bonds and the steric influence of the 2-methylbenzyl group.

| Potential Hydrogen Bond | Type | Typical Motif | Significance |

| N-H···N | Intermolecular/Intramolecular | R²₂(8), S(6) | Contributes to dimers and polymer chains; stabilizes conformation. |

| N-H···S | Intermolecular | R²₂(8) | Influences crystal packing and formation of dimeric structures. |

This table presents potential hydrogen bonding interactions in this compound based on the functional groups present and data from analogous structures.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for the structural confirmation of synthesized organic molecules like this compound. It provides information on the molecular weight and, through fragmentation analysis, offers insights into the compound's structure.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously confirming the elemental composition of a compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). This allows for the determination of a unique molecular formula. For this compound, with the molecular formula C₁₀H₁₄N₂S, HRMS would be used to verify the exact mass, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.govnih.gov

Table 6.3.1: Theoretical Mass Data for this compound

| Formula | Nominal Mass | Monoisotopic (Exact) Mass | Ion |

|---|---|---|---|

| C₁₀H₁₄N₂S | 194 | 194.0878 | [M]⁺ |

Fragmentation Pattern Analysis for Structural Insights

In electron impact (EI) mass spectrometry, the high-energy ionization process causes the molecular ion ([M]⁺) to break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides a fingerprint of the molecule's structure. chemguide.co.uk For this compound, key fragmentation pathways can be predicted based on the principles of mass spectrometry for aromatic and sulfur-containing compounds. libretexts.org

A primary fragmentation event would be the cleavage of the benzylic C-S bond. The stability of the resulting benzyl-type cation is a strong driving force. Cleavage of the bond between the benzyl (B1604629) group and the sulfur atom can lead to the formation of the 2-methylbenzyl cation, which may rearrange to the highly stable tropylium (B1234903) ion at m/z 105 . An alternative cleavage could result in the formation of the isothiourea fragment. Further fragmentation of the aromatic portion is also expected.

Table 6.3.2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass/charge) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 194 | Molecular Ion | [C₁₀H₁₄N₂S]⁺ | The parent ion. |

| 105 | 2-Methylbenzyl cation / Tropylium ion | [C₈H₉]⁺ | A very common and stable fragment for benzyl derivatives, often the base peak. |

| 91 | Tropylium ion | [C₇H₇]⁺ | Formed from the benzyl fragment via loss of a methyl radical. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV or visible light would excite electrons from lower-energy molecular orbitals to higher-energy ones. The spectrum is expected to be dominated by absorptions from the 2-methylbenzyl group and the isothiourea moiety.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specific to species with unpaired electrons, such as free radicals or certain metal complexes. nih.govarxiv.org The ground-state this compound molecule is a diamagnetic species with all electrons paired; therefore, it is ESR-silent and would not produce a signal.

However, ESR spectroscopy is an invaluable tool for studying the potential formation of radical intermediates during chemical reactions or degradation processes involving this compound. nih.gov For instance, if the compound were involved in a photochemical or redox reaction that generates a radical species, ESR would be the definitive method to detect and characterize that transient intermediate. mdpi.com

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction on a single crystal provides the most definitive structural information for a molecule in the solid state. This technique can precisely determine the three-dimensional arrangement of atoms, confirming the connectivity, bond lengths, bond angles, and torsional angles of this compound. mdpi.com

For this compound, X-ray analysis would confirm the geometry of the isothiourea group and the substitution pattern on the benzyl ring. Crucially, it would provide unambiguous evidence of the intermolecular interactions that define the crystal packing, such as the specific hydrogen bonding networks and potential π-π stacking interactions between the aromatic rings. Data obtained from such an analysis would include the crystal system, space group, and unit cell dimensions.

Table 6.6: Representative Crystal Data for Isothiourea Derivatives

| Parameter | Example Value (from related structures) | Information Provided |

|---|---|---|

| Crystal System | Monoclinic / Orthorhombic | The basic symmetry of the crystal. |

| Space Group | P2₁/c, Pbca | The specific symmetry elements within the unit cell. capes.gov.br |

| a (Å) | 10-20 | Unit cell dimension. |

| b (Å) | 8-23 | Unit cell dimension. |

| c (Å) | 11-24 | Unit cell dimension. |

| β (°) | 90-110 | Angle of the unit cell for monoclinic systems. |

Note: This table provides typical ranges and examples observed in the crystal structures of related isothiourea and heterocyclic compounds to illustrate the type of data obtained from an X-ray diffraction experiment.

Applications of Isothioureas in Advanced Organic Synthesis and Materials Science

Assembly of Functional Molecules

The isothiourea functional group is a valuable building block in the assembly of a diverse array of functional molecules. Its ability to participate in nucleophilic substitution and cycloaddition reactions makes it a key precursor for more complex structures. For instance, the isothiourea unit can be incorporated into larger molecules to introduce specific biological activities or to act as a ligand for metal coordination.

The synthesis of chiral isothioureas, which can be derived from precursors like 2-(2-methyl-benzyl)-isothiourea, is of particular interest as these chiral molecules can serve as highly effective organocatalysts in asymmetric synthesis. The inherent structure of isothioureas, with their capacity for hydrogen bonding (e.g., N–H···S interactions), also allows for their use in the design of supramolecular assemblies, including coordination polymers and metal-organic frameworks (MOFs).

Synthesis of Complex Organic Scaffolds (e.g., Heterocycles, Carbocycles, Pyrrolizines, Pyrones, Pyridines)

Isothiourea derivatives have proven to be instrumental in the stereoselective synthesis of a wide range of complex organic scaffolds. Their utility as organocatalysts has been demonstrated in various annulation and cycloaddition reactions, leading to the formation of valuable heterocyclic and carbocyclic systems.

Heterocycles: Isothiourea-catalyzed reactions are prominent in the synthesis of diverse heterocyclic structures. For example, polymer-supported isothiourea catalysts, such as those derived from HyperBTM, have been effectively used in the enantioselective synthesis of heterocyclic products. st-andrews.ac.uknih.govresearchgate.net These reactions often proceed through an α,β-unsaturated acyl-ammonium intermediate, which then undergoes cyclization to form lactams or lactones with high yields and enantioselectivity. researchgate.net The choice of the starting benzazole derivative (benzothiazole or benzoxazole) can selectively direct the reaction towards either a lactam or a lactone. researchgate.net The synthesis of various pyridine (B92270) derivatives, which are significant in medicinal and agrochemical fields, can also be achieved through different catalytic strategies. organic-chemistry.orgmdpi.comnih.govyoutube.com

Carbocycles: While the focus is often on heterocycles, isothiourea catalysis can also be applied to the formation of carbocyclic rings. For instance, isothiourea derivatives have been shown to catalyze [2+2] cycloaddition reactions, which can lead to the formation of cyclobutane (B1203170) rings with high enantiomeric excess.

The table below summarizes the application of isothiourea catalysis in the synthesis of complex organic scaffolds.

| Scaffold Type | Reaction Type | Catalyst Type | Key Features | Representative Products |

|---|---|---|---|---|

| Heterocycles (Lactams, Lactones) | Enantioselective Michael Addition–Cyclization | Polymer-supported HyperBTM | High yields and enantioselectivity (up to 97:3 er). nih.govresearchgate.net | Substituted lactams and lactones. researchgate.net |

| Heterocycles (Pyridines) | Various (e.g., Hantzsch synthesis, cross-coupling) | Various catalysts | Access to a wide range of substituted pyridines. organic-chemistry.orgyoutube.com | Biarylpyridines, 2-arylpyridines. organic-chemistry.org |

| Carbocycles (Cyclobutanes) | [2+2] Cycloaddition | Chiral Isothioureas | Generation of enantioenriched products. | Substituted cyclobutanes. |

Integration into Organic-Inorganic Hybrid Materials (e.g., Sol-Gel Processes)

The sol-gel process offers a versatile method for creating organic-inorganic hybrid materials by entrapping organic molecules within an inorganic matrix at low temperatures. nih.gov This technique is particularly useful for encapsulating biomolecules and living cells, as it preserves their functionality. nih.gov

Isothiourea derivatives, with their potential for tailored functionality, can be incorporated into sol-gel matrices. The sol-gel process typically involves the hydrolysis and condensation of metal alkoxide precursors, such as tetraethoxysilane (TEOS), to form a porous network. nih.gov While direct research on the integration of this compound into sol-gel materials is not extensively documented, the principles of sol-gel chemistry suggest its feasibility. The organic component can influence the properties of the final hybrid material. For instance, the inclusion of specific organic molecules can enhance properties like corrosion resistance when applied as coatings. nih.gov Furthermore, the sol-gel method allows for the creation of materials with high surface area and controlled porosity, which could be beneficial for catalytic applications of immobilized isothioureas.

Catalyst Immobilization and Recycling (e.g., Polymer-Supported Isothioureas)

A significant advancement in the application of isothiourea catalysts is their immobilization on solid supports, particularly polymers. This strategy addresses key challenges of homogeneous catalysis, such as catalyst separation and recycling, which are crucial for industrial applications. rsc.org

Polymer-supported isothiourea catalysts, including derivatives of HyperBTM and benzotetramisole (BTM), have been successfully synthesized and employed in various reactions, such as the acylative kinetic resolution of alcohols and enantioselective cycloadditions. st-andrews.ac.ukrsc.orgacs.org These immobilized catalysts have demonstrated excellent recyclability without a significant loss of activity or selectivity, making them highly attractive for sustainable chemical processes. researchgate.netrsc.org The use of these catalysts in continuous flow reactors further enhances their industrial applicability, allowing for consistent and stable catalytic performance over extended periods. st-andrews.ac.uknih.govacs.org

| Advantage | Description | Example Application |

|---|---|---|

| Easy Separation | The catalyst can be easily separated from the reaction mixture by filtration. acs.org | Acylative kinetic resolution of alcohols. rsc.org |

| Recyclability | The catalyst can be reused multiple times with minimal loss of performance. researchgate.netrsc.org | Enantioselective Michael addition-cyclization in batch and flow. nih.govrsc.org |

| Continuous Flow Operation | Enables automation and large-scale production with consistent product quality. st-andrews.ac.ukacs.org | Enantioselective synthesis of heterocyclic products in a packed bed reactor. nih.gov |

| Reduced Metal Contamination | Avoids contamination of the final product with residual metal catalysts. | Organocatalyzed organic transformations. |

Industrial Relevance as Fine Chemicals and Agrochemical Precursors

Isothiourea derivatives represent a class of compounds with significant potential as fine chemicals and precursors for the agrochemical and pharmaceutical industries. Their versatile reactivity allows for their use as building blocks in the synthesis of a wide range of more complex molecules.

The term "fine chemicals" refers to pure, single substances that are produced in limited quantities and are sold based on their exact chemical specification. This compound and its analogs fit this description and are available from various chemical suppliers as building blocks for organic synthesis. cymitquimica.comivychem.com

In the context of agrochemicals, the development of new pesticides and herbicides often relies on the synthesis of novel heterocyclic compounds, a field where isothiourea catalysis has shown considerable promise. While specific applications of this compound as an agrochemical precursor are not detailed in the available literature, the broader class of isothiourea derivatives is recognized for its potential in generating biologically active molecules.

Future Directions and Emerging Research Avenues for 2 2 Methyl Benzyl Isothiourea Chemistry

Development of Novel Isothiourea Architectures and Catalysts

The design and synthesis of new isothiourea-based catalysts are central to advancing their application in asymmetric synthesis. researchgate.net Researchers are actively pursuing the creation of novel molecular frameworks to enhance catalytic activity, selectivity, and stability. A concise synthetic route to homobenzotetramisole and its derivatives, which are valuable isothiourea organocatalysts, has been developed, starting from readily available and inexpensive materials. nih.govacs.org This approach allows for the production of these catalysts on a gram scale and provides access to both enantiomers. nih.govacs.org

The development of bifunctional catalysts, which incorporate a secondary functional group alongside the isothiourea core, represents a significant area of research. rsc.orgmdpi.com These catalysts can activate both reaction partners synergistically, leading to highly efficient and enantioselective transformations. mdpi.com For instance, bifunctional amine-thioureas and primary amine-thioureas have proven effective in a variety of asymmetric reactions. rsc.orgrsc.org The exploration of polymer-supported isothiourea catalysts is also gaining traction, offering advantages in terms of catalyst recovery and reuse, which is particularly relevant for industrial applications. rsc.org

Exploration of Expanded Substrate and Reaction Scope

A key driver in the evolution of 2-(2-Methyl-benzyl)-isothiourea chemistry is the continuous expansion of its substrate and reaction scope. rsc.orgnih.gov Researchers are constantly seeking to apply these catalysts to new classes of substrates and to develop novel catalytic transformations. Isothiourea catalysts have demonstrated remarkable versatility, promoting a wide range of reactions, including Michael additions, acs.org annulations, nih.govnih.gov cycloadditions, nih.gov and kinetic resolutions. researchgate.net

For example, isothiourea-catalyzed enantioselective Michael additions of various pronucleophiles to α,β-unsaturated compounds have been extensively studied, yielding products with high stereoselectivity. researchgate.netacs.org The scope of these reactions has been expanded to include a variety of substrates, such as aryl ester pronucleophiles, malonates, and cyclic β-ketoesters. researchgate.netacs.orgnih.gov Furthermore, isothiourea catalysts have been successfully employed in formal [4+2] cycloadditions and the synthesis of dihydropyridinones, demonstrating their utility in constructing complex heterocyclic scaffolds. rsc.orgacs.org The development of tandem catalytic processes, combining isothiourea catalysis with other catalytic methods like palladium catalysis, is also an emerging area with significant potential. rsc.org

Green Chemistry Approaches in Isothiourea Synthesis and Catalysis

The principles of green chemistry are increasingly influencing the design of synthetic methodologies, and the field of isothiourea chemistry is no exception. keaipublishing.com Efforts are being directed towards developing more environmentally benign and sustainable approaches for both the synthesis of isothioureas and their application in catalysis. keaipublishing.comnih.gov A notable advancement is the development of an electrochemical three-component reaction for the synthesis of isothioureas, which avoids the use of heavy metal catalysts and stoichiometric oxidants. keaipublishing.com This method offers high atomic economy and broad substrate applicability. keaipublishing.com

Deeper Integration of Computational and Experimental Methodologies

The synergy between computational and experimental approaches is becoming increasingly crucial for the rational design and optimization of isothiourea catalysts and the elucidation of reaction mechanisms. mdpi.com Density Functional Theory (DFT) calculations have emerged as a powerful tool to understand the intricacies of catalytic cycles, predict the stereochemical outcomes of reactions, and guide the development of new and improved catalysts. researchgate.netjyu.fidtu.dkdntb.gov.ua

Computational studies have been instrumental in understanding the origin of stereoselectivity in various isothiourea-catalyzed reactions. nih.gov For example, DFT analysis has been used to rationalize the divergent diastereoselectivity observed in the conjugate addition of different β-ketoesters. nih.gov These studies can provide detailed insights into the transition state geometries and the non-covalent interactions that govern the stereochemical course of a reaction. rsc.org By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of more efficient and selective catalytic systems. mdpi.com This integrated approach allows for a deeper understanding of the fundamental principles governing isothiourea catalysis, paving the way for the design of next-generation catalysts with tailored properties. researchgate.net

Design of Multi-Functional Isothiourea Systems

The future of isothiourea catalysis lies in the design of sophisticated, multi-functional systems that can perform complex transformations with high efficiency and selectivity. Building upon the concept of bifunctional catalysts, researchers are exploring the development of isothiourea-based systems that incorporate multiple catalytic functionalities or recognition sites. rsc.orgmdpi.comnih.gov These systems can enable cascade reactions, where multiple bond-forming events occur in a single operation, leading to the rapid construction of molecular complexity from simple starting materials. mdpi.com

An example of this trend is the development of bifunctional thiourea (B124793) catalysts that can promote asymmetric [3+2] annulation reactions to construct chiral spirocyclic compounds. nih.govnih.gov These catalysts often feature a hydrogen-bond donor motif, such as a thiourea, in addition to the isothiourea core, allowing for the simultaneous activation of both the nucleophile and the electrophile. rsc.orgnih.gov The design of such multi-functional systems requires a deep understanding of reaction mechanisms and the principles of molecular recognition. As our understanding of isothiourea catalysis continues to grow, we can expect to see the emergence of even more elaborate and powerful catalytic systems capable of tackling increasingly challenging synthetic problems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Methyl-benzyl)-isothiourea, and how can purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions between benzyl halides and isothiourea precursors. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) with UV detection, as outlined in pharmacopeial standards for related isothiourea compounds . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). For crystalline derivatives, X-ray diffraction (XRD) can resolve stereochemical ambiguities, as demonstrated for analogous isothiourea derivatives .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

- Methodology : Begin with in vitro assays targeting hypothesized pathways. For ion channel modulation (e.g., Na+/Ca²⁺ exchangers), use patch-clamp electrophysiology in cell lines expressing target proteins (e.g., HEK293 cells). KB-R7943, a structurally similar isothiourea, was evaluated this way to quantify inhibitory potency . For enzyme inhibition studies (e.g., kinases), employ fluorescence-based activity assays with recombinant enzymes and ATP/ADP detection systems .

Q. What physicochemical properties of this compound are critical for drug-likeness assessments?

- Methodology : Calculate logP (lipophilicity) using reversed-phase HPLC retention times or computational tools (e.g., ChemAxon). Aqueous solubility is determined via shake-flask methods. Thermal stability is assessed via differential scanning calorimetry (DSC). These parameters align with lead optimization frameworks for isothiourea derivatives, where logP values <5 and solubility >50 µM are prioritized .

Advanced Research Questions

Q. How does structural modification of this compound impact its pharmacological selectivity?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with variations in the benzyl or isothiourea moieties. For example, replacing the methyl group with electron-withdrawing substituents (e.g., nitro) can alter binding to ion channels. Evaluate selectivity using panels of related targets (e.g., TRPM7, RyR1/RyR2) via competitive binding assays, as demonstrated for KB-R7943 .

Q. What experimental strategies resolve contradictory data on this compound’s dual inhibition of Na+/Ca²⁺ exchangers and ryanodine receptors?

- Methodology : Use isoform-specific cell lines (e.g., RyR1-knockout models) to isolate target effects. Combine electrophysiology with calcium imaging to differentiate direct channel blockade vs. secondary Ca²⁺ dysregulation. Contradictory results for KB-R7943 were addressed by comparing concentration-response curves across systems, revealing off-target effects above 10 µM .

Q. How can computational modeling guide the design of this compound derivatives with enhanced potency?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., NCX1). Prioritize derivatives with improved binding energies at the active site. Validate predictions with free-energy perturbation (FEP) calculations. This approach successfully optimized histamine-derived isothioureas for receptor antagonism .

Q. What are the best practices for evaluating this compound’s metabolic stability in preclinical studies?

- Methodology : Incubate the compound with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS. Identify metabolites using high-resolution MS. For in vivo studies, administer radiolabeled analogs and track excretion profiles. These methods align with FDA guidelines for small-molecule drug candidates .

Methodological Notes

- Data Interpretation : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays).

- Contradictory Evidence : KB-R7943’s off-target effects on RyR channels highlight the need for rigorous controls in ion channel studies .

- Catalytic Applications : Isothioureas like HBTM enable asymmetric synthesis of β-lactams; similar strategies could expand utility in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.